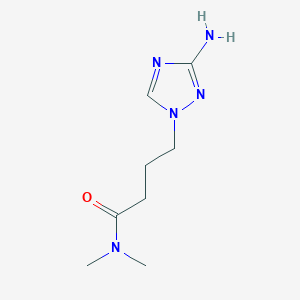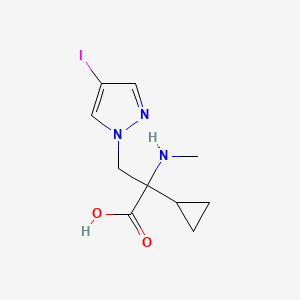![molecular formula C8H6ClNO2S B13473918 Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a bicyclic structure that combines a thiophene ring fused to a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under controlled conditions . Another approach involves the use of cycloalkylthienopyridine-2-carboxamides as intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-c]pyridine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the hinge region of kinases is crucial for its inhibitory activity .
Comparison with Similar Compounds
- Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
- 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid
- Thieno[2,3-B]Pyridine-2-Carboxamidine
Uniqueness: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride stands out due to its specific structural features that allow it to interact effectively with kinase enzymes. Its bicyclic structure and the presence of both sulfur and nitrogen atoms contribute to its unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H6ClNO2S |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h1-4H,(H,10,11);1H |
InChI Key |
WVFDEKNWIJRRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)


![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)

![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)



